molecular formula C14H12ClN5S B15099820 3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15099820
M. Wt: 317.8 g/mol
InChI Key: CTAAHMQLXMLQFO-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring substituted by a phenyl group.

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific molecular targets and pathways. For instance, in its role as a neuroprotective agent, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . This inhibition leads to reduced neuronal death and inflammation, providing neuroprotection.

Comparison with Similar Compounds

3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine can be compared with other phenyl-1,2,4-triazoles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12ClN5S/c15-12-5-1-3-10(7-12)9-21-14-19-18-13(20(14)16)11-4-2-6-17-8-11/h1-8H,9,16H2

InChI Key

CTAAHMQLXMLQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CN=CC=C3

Origin of Product

United States

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